molecular formula C22H20Br2N8O2 B10909652 4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

Cat. No.: B10909652
M. Wt: 588.3 g/mol
InChI Key: XAVGJKYQAPYWRF-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE 1-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, methoxy, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE involves several steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with methoxybenzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the formation of the intermediate anion. This intermediate is then reacted with iodine ethanol to yield 2-hydroxy-3-methoxybenzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the aldehyde group yields a primary alcohol.

Scientific Research Applications

5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxybenzaldehyde
  • 2-Hydroxy-3-methoxybenzaldehyde
  • 2-Hydroxynaphthalene-1-carbaldehyde

Uniqueness

Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical and biological contexts .

Properties

Molecular Formula

C22H20Br2N8O2

Molecular Weight

588.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C22H20Br2N8O2/c1-12-8-13(2)32(31-12)22-28-20(26-17-6-4-15(23)5-7-17)27-21(29-22)30-25-11-14-9-16(24)10-18(34-3)19(14)33/h4-11,33H,1-3H3,(H2,26,27,28,29,30)/b25-11+

InChI Key

XAVGJKYQAPYWRF-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)OC)O)NC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)OC)O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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